molecular formula C7H9ClN4O B1522934 [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride CAS No. 1258649-96-5

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Cat. No.: B1522934
CAS No.: 1258649-96-5
M. Wt: 200.62 g/mol
InChI Key: LZFWVBLPIWPIAR-UHFFFAOYSA-N
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Description

The compound is a derivative of furan and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They have been proven to be effective bactericides, pesticides, and fungicides . They also have diverse pharmacological activities such as analgesic, antiasthematic, diuretic, antihypertensive, and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The structures of the synthesized compounds are usually confirmed by elemental analyses, IR, and 1H-NMR spectra .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques like IR, 1H-NMR, and mass spectroscopy .

Scientific Research Applications

Synthesis and Characterization

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride and its derivatives have been extensively studied, showcasing a variety of applications primarily in the synthesis and characterization of complex chemical compounds. For instance, 1-(furan-2-yl) methanamine, a related compound, was used to synthesize Schiff base rare earth metal complexes, which were then characterized and tested for antimicrobial and anticancer activities. Particularly, Pr3+ complexes demonstrated significant biological efficacy in both antibacterial and anticancer assays (Preethi et al., 2021).

Chemical Synthesis

In another study, 1-(furan-2-yl)-3-arylprop-2-en-1-ones, a related compound, were synthesized from simple aromatic aldehydes and acetylfuran. These compounds were used in further chemical reactions to produce furan-2-yl)(2-arylcyclopropyl)methanones with high yields, demonstrating the versatility of furan-2-yl compounds in chemical synthesis (Demir et al., 2004).

Energetic Materials Development

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share structural similarities with the compound , were synthesized and characterized as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

DNA-binding Studies

2,5-Bis(4-guanylphenyl)furan, an analogue of the compound, was studied for its binding affinity to DNA. The compound demonstrated tighter binding than berenil, a known antitrypanosomal drug, due to direct hydrogen bond interactions and a more isohelical nature with the DNA's minor groove (Laughton et al., 1995).

Antimicrobial Properties

A series of derivatives containing 5-(1H-1,2,4-triazol-3-ylsul-fanylmethyl)furan-2-carboxylic acids were synthesized and displayed significant antibacterial properties. These studies highlight the antimicrobial potential of compounds related to this compound (Ирадян et al., 2014).

Pharmacological Investigations

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and investigated for antidepressant and antianxiety activities. These studies underscore the pharmacological relevance of furan-2-yl compounds in the development of new therapeutic agents (Kumar et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride may also interact with various biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFWVBLPIWPIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-96-5
Record name [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 2
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 3
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 4
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 5
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 6
[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

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